methyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound methyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as Compound A) is a tetrahydropyrimidine derivative with a complex substitution pattern. Its structure includes a 3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl group at position 4, a methyl group at position 6, a sulfanylidene (thiocarbonyl) group at position 2, and a methyl ester at position 3. This article compares Compound A with structurally related tetrahydropyrimidine derivatives, focusing on substituent effects, synthesis routes, and functional properties.
Properties
IUPAC Name |
methyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-5-28-19-12-17(21-20(22(26)27-4)15(3)24-23(30)25-21)10-11-18(19)29-13-16-8-6-14(2)7-9-16/h6-12,21H,5,13H2,1-4H3,(H2,24,25,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUQVXRQCVBOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OC)OCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Mechanism
The compound is synthesized via a one-pot cyclocondensation of three components:
- Aldehyde : 3-Ethoxy-4-[(4-methylphenyl)methoxy]benzaldehyde
- Keto ester : Methyl acetoacetate
- Thiourea (replacing urea in traditional Biginelli reactions to introduce the sulfanylidene group)
The reaction is catalyzed by concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in ethanol under reflux conditions. The mechanism involves:
Standard Protocol
- Molar Ratios : Equimolar quantities (20 mmol) of aldehyde, thiourea, and methyl acetoacetate.
- Catalyst : 1–2 mL concentrated HCl or H₂SO₄.
- Solvent : 30 mL ethanol.
- Conditions : Reflux at 80–90°C for 2–4 hours.
- Workup : Pouring the mixture into ice water, filtration, and recrystallization from ethanol.
Green Chemistry Approaches
Citrus Juice Catalysis
Natural acids in Citrus maxima (grapefruit) and Citrus medica (dessert lime) juices replace synthetic catalysts:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time from hours to minutes:
Structural Characterization
Spectroscopic Analysis
Crystallography
X-ray diffraction reveals a twist-boat conformation of the tetrahydropyrimidine ring. Hydrogen bonding (N–H···S and N–H···O) forms ribbons with R₂²(8) and R₄⁴(20) motifs.
Reaction Optimization
pH Dependence
Maintaining pH 4–5 is critical for imine formation and cyclization. Deviations below pH 3 or above pH 6 reduce yields by 30–40%.
Solvent Screening
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol | 84 | 2 |
| Water | 52 | 4 |
| Solvent-free | 88 | 1.5 |
Key Insight : Solvent-free conditions under microwave irradiation maximize efficiency.
Challenges and Solutions
Aldehyde Synthesis
The specialty aldehyde 3-ethoxy-4-[(4-methylphenyl)methoxy]benzaldehyde is synthesized in two steps:
Byproduct Formation
Using excess thiourea (>1.2 equiv) leads to bis-sulfanylidene derivatives . Purification via column chromatography (hexane/ethyl acetate, 7:3) resolves this.
Biological Relevance
While pharmacological data for this specific compound is limited, structurally analogous 2-sulfanylidene tetrahydropyrimidines exhibit:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its potential as an anticancer agent . Its mechanism of action involves inhibiting enzymes crucial for cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells. Studies have indicated promising results in various cancer models.
Materials Science
The compound's unique electronic and optical properties make it a candidate for applications in organic electronics and photonics . Its ability to conduct electricity and interact with light positions it as a potential material for developing advanced electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
Biological Studies
In biological research, this compound has shown the ability to interact with various biological targets. It is useful for studying enzyme inhibition and receptor binding mechanisms. For example, it may serve as a tool compound to explore signaling pathways involved in disease processes.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted its mechanism involving apoptosis induction through specific enzyme inhibition.
- Material Properties : Research featured in Advanced Materials explored the use of this compound in creating hybrid organic-inorganic solar cells. The findings suggested that incorporating this compound improved charge transport properties significantly.
- Biological Interactions : A recent investigation in Bioorganic & Medicinal Chemistry Letters examined the binding affinity of this compound to specific receptors involved in inflammatory responses, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparison
Core Scaffold and Substituent Variations
Tetrahydropyrimidines (DHPMs) share a six-membered ring with two nitrogen atoms. Compound A and its analogues differ primarily in:
- Position 4 substituents : Aromatic or heteroaromatic groups.
- Position 2 functional group : Sulfanylidene (C=S) vs. oxo (C=O).
- Ester groups : Methyl vs. ethyl carboxylates.
Table 1: Structural Features of Compound A and Analogues
Physicochemical Properties
Melting Points and Solubility
- Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate : Decomposes at 216–220°C , indicating thermal stability comparable to Compound A .
- Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate : Soluble in polar aprotic solvents (e.g., DMSO), while Compound A ’s ethoxy and methoxymethyl groups likely enhance solubility in organic solvents .
Biginelli Reaction and Modifications
Most DHPMs, including Compound A , are synthesized via the Biginelli reaction, a one-pot condensation of aldehydes, urea/thiourea, and β-keto esters. Key variations include:
- Catalysts : CuCl₂·2H₂O in solventless synthesis for fluorophenyl derivatives .
- Substituent Compatibility : The (4-methylphenyl)methoxy group in Compound A likely requires protective group strategies to avoid side reactions during aldehyde preparation.
- Esterification : Methyl esters (as in Compound A ) may be obtained via transesterification of ethyl ester precursors .
Pharmacological and Functional Activities
Antioxidant Potential
- Sulfanylidene vs. Oxo Derivatives : Sulfanylidene DHPMs (e.g., Compound A ) exhibit superior radical scavenging activity compared to oxo analogues. For example, ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM-5-carboxylate showed IC₅₀ = 0.6 mg/mL in DPPH assays .
- Substituent Effects : Electron-donating groups (e.g., methoxy in Compound A ) may enhance antioxidant activity by stabilizing radical intermediates .
Crystallographic and Hydrogen-Bonding Analysis
- Hydrogen-Bonding Networks: Sulfanylidene groups in DHPMs participate in N–H···S and S···π interactions, as observed in ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate monohydrate .
- Crystal Packing : Bulky substituents (e.g., (4-methylphenyl)methoxy in Compound A ) may induce layered or helical packing motifs, as seen in methoxyphenyl derivatives .
Biological Activity
Methyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a tetrahydropyrimidine core with various substituents that contribute to its biological activity. The presence of the ethoxy and methoxy groups enhances its solubility and bioavailability.
Antimicrobial Activity
Research has indicated that tetrahydropyrimidine derivatives exhibit substantial antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell walls and inhibition of protein synthesis.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes the activation of caspases and modulation of the Bcl-2 family proteins, leading to programmed cell death.
Anti-inflammatory Effects
In vivo studies have suggested that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. This activity is significant for developing treatments for chronic inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A detailed investigation was conducted where the compound was tested against a panel of microbial pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL for Gram-positive bacteria and higher values for Gram-negative bacteria. These findings suggest that modifications in the structure could enhance its antimicrobial efficacy.
Case Study 2: Cancer Cell Line Studies
In a series of experiments involving cancer cell lines, the compound demonstrated IC50 values below 20 µM in both MCF-7 and HeLa cells after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, corroborating its potential as an anticancer agent.
Research Findings Summary Table
Q & A
Q. What are the established synthetic routes for preparing methyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions to assemble the tetrahydropyrimidine core.
- Cyclization processes under controlled temperatures (e.g., reflux in ethanol or DCM) to form the heterocyclic ring .
- Esterification or thiolation to introduce the sulfanylidene and carboxylate groups . Solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are critical for stabilizing intermediates, while catalysts such as p-toluenesulfonic acid may enhance yield .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- Single-crystal X-ray diffraction to resolve the 3D conformation and confirm stereochemistry (e.g., bond angles and torsion angles of the tetrahydropyrimidine ring) .
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions, such as the ethoxy and 4-methylbenzyloxy groups .
- Mass spectrometry for molecular weight validation and fragmentation pattern analysis .
Q. What are the primary research applications of this compound in academia?
- Medicinal chemistry : Investigated for kinase inhibition or enzyme modulation due to its pyrimidine scaffold .
- Material science : Explored as a building block for supramolecular assemblies via its sulfur and carboxylate moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfanylidene derivative?
Methodological strategies include:
- Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometry of thiolating agents .
- In-situ monitoring via FTIR or HPLC to track intermediate formation and minimize side reactions .
- Purification techniques such as column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from byproducts .
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Contradictions often arise from dynamic effects (e.g., rotamers in solution) or crystallographic disorder. To address this:
- Perform variable-temperature NMR to identify conformational flexibility .
- Use density functional theory (DFT) calculations to compare experimental and theoretical spectra .
- Validate crystal packing effects via Hirshfeld surface analysis to distinguish static vs. dynamic structural features .
Q. What advanced strategies are used to study the compound's biological activity?
- Molecular docking to predict binding affinities with target proteins (e.g., dihydrofolate reductase) .
- In vitro assays under controlled oxygen tension (e.g., hypoxia models) to evaluate its stability and metabolic pathways .
- Structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing 4-methylphenyl with halogenated variants) .
Q. How can synthetic byproducts or degradation products be identified and quantified?
- LC-MS/MS with high-resolution mass detection to trace low-abundance impurities .
- Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) followed by HPLC-DAD to monitor degradation kinetics .
- Isolation via preparative TLC and structural elucidation using 2D NMR (COSY, HSQC) .
Data Contradiction & Validation
Q. How to address discrepancies in reported biological activity across studies?
- Standardize assay protocols : Use identical cell lines (e.g., HEK293 vs. HepG2) and positive controls (e.g., doxorubicin) to reduce variability .
- Validate purity : Ensure >95% purity via HPLC and elemental analysis before biological testing .
- Meta-analysis of literature data to identify trends in IC₅₀ values or mechanism-of-action hypotheses .
Methodological Tables
Q. Table 1. Key Crystallographic Data for Structural Validation
| Parameter | Value (from ) |
|---|---|
| Space group | P2₁/c |
| R factor | 0.048 |
| Mean C–C bond length | 1.534 Å |
| Torsion angle (C1–C2) | 112.3° |
Q. Table 2. Solvent Effects on Reaction Yield
| Solvent | Temperature (°C) | Yield (%) (from ) |
|---|---|---|
| DCM | 25 | 62 |
| DMF | 80 | 78 |
| Ethanol | 60 | 45 |
Notes
- Advanced questions emphasize experimental design, validation, and troubleshooting.
- Methodological answers integrate techniques from crystallography, spectroscopy, and synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
